molecular formula C44H57F3N11O16P B6295907 H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate CAS No. 202739-41-1

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate

Cat. No.: B6295907
CAS No.: 202739-41-1
M. Wt: 1084.0 g/mol
InChI Key: YSHLSTAYZSZTRK-PNAPMIHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate is a synthetic peptide compound. It is composed of a sequence of amino acids: tryptophan, phenylalanine, tyrosine, serine (phosphorylated), proline, arginine, and para-nitroaniline. The trifluoroacetate salt form is commonly used to enhance the stability and solubility of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Phosphorylation: The serine residue is phosphorylated using specific reagents to introduce the phosphate group.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of peptides with high fidelity and purity.

Chemical Reactions Analysis

Types of Reactions

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The para-nitroaniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can react with the para-nitroaniline group under basic conditions.

Major Products Formed

    Oxidation: Oxidized forms of tryptophan and tyrosine.

    Reduction: Reduced thiol forms if disulfide bonds are present.

    Substitution: Substituted derivatives of para-nitroaniline.

Scientific Research Applications

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate has several applications in scientific research:

    Biochemistry: Used as a substrate in enzyme assays to study kinase activity, particularly those that phosphorylate serine residues.

    Cell Biology: Employed in cell signaling studies to investigate phosphorylation-dependent pathways.

    Drug Development: Utilized in the development of inhibitors targeting specific kinases or phosphatases.

    Diagnostics: Applied in diagnostic assays to detect enzyme activity related to various diseases.

Mechanism of Action

The compound exerts its effects primarily through its phosphorylated serine residue. This phosphorylation can mimic natural substrates of kinases, allowing the compound to act as a competitive inhibitor or substrate in enzymatic reactions. The para-nitroaniline group serves as a chromophore, enabling the detection of enzymatic activity through colorimetric assays.

Comparison with Similar Compounds

Similar Compounds

    H-Trp-Phe-Tyr-Ser-Pro-Arg-pNA Trifluoroacetate: Similar but lacks the phosphate group on serine.

    H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-AMC Trifluoroacetate: Contains a different chromophore (7-amino-4-methylcoumarin) instead of para-nitroaniline.

Uniqueness

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate is unique due to its specific sequence and the presence of both a phosphorylated serine residue and a para-nitroaniline chromophore. This combination allows for versatile applications in enzymatic studies and diagnostic assays, providing both functional and detectable properties.

Properties

IUPAC Name

[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N11O14P.C2HF3O2/c1-24(54)35(43)40(60)50-32(21-25-7-3-2-4-8-25)37(57)49-31(22-26-11-17-29(55)18-12-26)38(58)51-33(23-67-68(64,65)66)41(61)52-20-6-10-34(52)39(59)48-30(9-5-19-46-42(44)45)36(56)47-27-13-15-28(16-14-27)53(62)63;3-2(4,5)1(6)7/h2-4,7-8,11-18,24,30-35,54-55H,5-6,9-10,19-23,43H2,1H3,(H,47,56)(H,48,59)(H,49,57)(H,50,60)(H,51,58)(H4,44,45,46)(H2,64,65,66);(H,6,7)/t24-,30+,31+,32+,33+,34+,35+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHLSTAYZSZTRK-PNAPMIHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(COP(=O)(O)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H57F3N11O16P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1084.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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